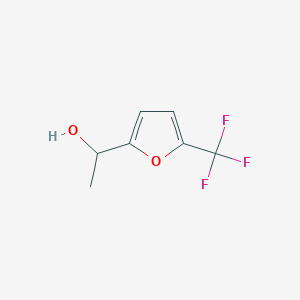

1-(5-(Trifluoromethyl)furan-2-yl)ethanol

描述

Structure

3D Structure

属性

分子式 |

C7H7F3O2 |

|---|---|

分子量 |

180.12 g/mol |

IUPAC 名称 |

1-[5-(trifluoromethyl)furan-2-yl]ethanol |

InChI |

InChI=1S/C7H7F3O2/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-4,11H,1H3 |

InChI 键 |

MKQBBBOXFLTLIQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=C(O1)C(F)(F)F)O |

产品来源 |

United States |

Mechanistic Investigations of Reactions Involving 1 5 Trifluoromethyl Furan 2 Yl Ethanol and Its Precursors

Reaction Pathways in the Formation of Trifluoromethylated Furan (B31954) Systems

The formation of a molecule like 1-(5-(trifluoromethyl)furan-2-yl)ethanol involves the strategic construction of the furan ring, the introduction of the trifluoromethyl group, and the stereocontrolled formation of the alcohol.

Detailed Analysis of Catalytic Cycles in Furan Synthesis

The synthesis of the furan core can be achieved through various catalytic pathways, most notably through the cyclization of functionalized precursors. Metal-catalyzed reactions are particularly prevalent due to their efficiency and selectivity.

One of the most fundamental methods for furan synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. organic-chemistry.org The mechanism proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the second carbonyl, leading to a five-membered cyclic intermediate that subsequently dehydrates to form the aromatic furan ring.

Modern synthetic methods often employ transition metal catalysts to construct the furan ring from more diverse starting materials. Gold, palladium, copper, and platinum complexes have been shown to catalyze the cycloisomerization of substrates like enynes, alkynyl epoxides, and propargyl vinyl ethers. hud.ac.uk For instance, gold catalysts can activate an alkyne moiety, making it susceptible to nucleophilic attack by a nearby oxygen atom (e.g., from an epoxide or alcohol), initiating the ring-closing process. hud.ac.uk Similarly, palladium catalysis can be used in multi-component reactions to assemble highly substituted furans. A proposed Pd(II/IV) catalytic cycle, for example, may involve the nucleophilic attack of a carbonyl oxygen onto a Pd(II)-activated alkyne, followed by oxidation to a Pd(IV) intermediate and subsequent reductive elimination to yield the furan product and regenerate the Pd(II) catalyst. hud.ac.uk

Table 1: Comparison of Selected Catalytic Systems for Furan Synthesis

| Catalyst System | Substrate Type | General Mechanism | Reference |

|---|---|---|---|

| Acid (e.g., H₂SO₄, TFA) | 1,4-Diketones | Paal-Knorr: Enolization, cyclization, dehydration | organic-chemistry.orgpharmaguideline.com |

| Gold (e.g., AuCl₃, Au(I) complexes) | Alkynyl epoxides, 2-en-4-yn-1-ols | Alkyne activation followed by intramolecular nucleophilic attack | hud.ac.uk |

| Palladium (e.g., Pd(II) salts) | 2-(1-alkynyl)-2-alken-1-ones | Pd(II/IV) cycle involving alkyne activation and reductive elimination | hud.ac.uk |

| Copper (e.g., CuI, Cu(II) salts) | α,β-Acetylenic ketones, Vinyl bromides | Carbonyl ylide formation, intramolecular O-vinylation | hud.ac.uk |

Mechanisms of Trifluoromethyl Group Introduction (e.g., Radical, Electrophilic, Nucleophilic)

The introduction of the trifluoromethyl (CF₃) group is a critical step that significantly modulates the properties of the final molecule. This can be accomplished through nucleophilic, electrophilic, or radical trifluoromethylation strategies. illinois.edu

Nucleophilic Trifluoromethylation often employs the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF₃SiMe₃). illinois.eduwikipedia.org In the presence of a fluoride (B91410) source or other activators, this reagent delivers the trifluoromethyl anion (CF₃⁻) equivalent, which can then add to electrophilic centers such as aldehydes or ketones. The inherent instability of the "naked" trifluoromethyl anion, which can decompose to difluorocarbene and a fluoride ion, is circumvented by using silicon-based reagents that release it in a controlled manner. illinois.edu

Electrophilic Trifluoromethylation utilizes reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. These reagents, such as Umemoto's and Togni's hypervalent iodine compounds, are effective for the trifluoromethylation of electron-rich aromatics, enamines, and enolates. illinois.eduwikipedia.org The development of these reagents was a significant breakthrough, as the generation of a free trifluoromethyl cation is considered extremely difficult. wikipedia.org

Radical Trifluoromethylation has gained prominence with the advent of methods like photoredox catalysis. wikipedia.orgmdpi.com Reagents such as trifluoroiodomethane (CF₃I) or Togni's reagents can serve as sources for the trifluoromethyl radical (•CF₃) under visible light irradiation in the presence of a suitable photocatalyst. This radical can then engage in addition reactions with aromatic or heteroaromatic systems.

Table 2: Overview of Trifluoromethylation Mechanisms

| Mechanism Type | Typical Reagent(s) | Reactive Species | Substrate Example | Reference |

|---|---|---|---|---|

| Nucleophilic | Ruppert-Prakash reagent (CF₃SiMe₃) | Trifluoromethyl anion ("CF₃⁻") | Aldehydes, Ketones | illinois.eduwikipedia.org |

| Electrophilic | Umemoto reagents, Togni reagents | Electrophilic CF₃ ("CF₃⁺") | Silyl enol ethers, Thiolates | illinois.eduwikipedia.org |

| Radical | Trifluoroiodomethane (CF₃I), Triflyl chloride (CF₃SO₂Cl) | Trifluoromethyl radical (•CF₃) | Aromatic and heteroaromatic rings | wikipedia.orgmdpi.com |

Stereochemical Control Mechanisms in Chiral Alcohol Formation

The synthesis of this compound as a single enantiomer requires precise control of stereochemistry during the formation of the secondary alcohol. This is typically achieved through asymmetric reduction of a precursor ketone, such as 2-acetyl-5-(trifluoromethyl)furan, or through the addition of a methyl group to a precursor aldehyde.

Asymmetric synthesis often relies on chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one enantiomer over the other. For instance, chiral phosphoric acids have been used to catalyze asymmetric additions to carbonyls, yielding enantioenriched alcohols. nih.gov The stereochemical outcome is dictated by the specific pairing of the catalyst's and the reagent's chirality. nih.gov

In reactions where a bond to an existing chiral center is broken and reformed, the mechanism determines the stereochemical outcome. For example, a reaction proceeding through an S N 2-type mechanism will result in an inversion of configuration at the chiral center. researchgate.netslideshare.net In contrast, an S N 1 mechanism, which involves a planar carbocation intermediate, would lead to racemization. The stereochemical integrity of the product provides valuable information about the reaction mechanism. slideshare.net Lipases are also widely used in the kinetic resolution of racemic alcohols, where the enzyme preferentially acylates one enantiomer, allowing for the separation of the two. mdpi.com

Table 3: Strategies for Stereochemical Control in Alcohol Synthesis

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Asymmetric Catalysis | A chiral catalyst (e.g., chiral phosphoric acid, metal-ligand complex) is used to create a chiral environment for the reaction. | Generates enantiomeric excess from a prochiral substrate. | nih.gov |

| Kinetic Resolution | A chiral reagent or catalyst (e.g., lipase) reacts at different rates with the two enantiomers of a racemic mixture. | Allows for the separation of enantiomers. Maximum 50% yield for one enantiomer. | mdpi.com |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the less reactive enantiomer. | Allows for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. | mdpi.com |

| Substrate Control | An existing chiral center in the substrate molecule directs the stereochemical outcome of a new chiral center formation. | Diastereoselectivity is controlled by the substrate's inherent chirality. | researchgate.net |

Proposed Mechanisms of Biological Interaction (Mechanistic Biochemistry Focus)

The unique combination of the trifluoromethyl group and the furan ring in this compound suggests specific modes of interaction with biological macromolecules.

Influence of Trifluoromethyl Group on Molecular Lipophilicity and Cellular Uptake

The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry. researchgate.net Lipophilicity, often quantified by the partition coefficient (log P) or the Hansch parameter (π), is a critical determinant of a molecule's pharmacokinetic properties, including its ability to cross cell membranes. The Hansch π value for a CF₃ group is +0.88, indicating its significant contribution to increasing a molecule's lipophilicity compared to a hydrogen atom (π = 0) or even a methyl group (π ≈ +0.5). mdpi.comnih.gov

This increased lipophilicity can enhance the passive diffusion of the molecule across the lipid bilayers of cell membranes, potentially leading to greater cellular uptake and bioavailability. nih.gov The strong electron-withdrawing nature of the CF₃ group also enhances the metabolic stability of the molecule, as the C-F bond (bond dissociation energy ≈ 485 kJ/mol) is significantly stronger than a C-H bond (≈ 414 kJ/mol), making it resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.comnih.gov

Table 4: Comparison of Lipophilicity Parameters

| Group | Hansch π Value | Effect on Lipophilicity | Reference |

|---|---|---|---|

| -H | 0.00 | Baseline | mdpi.comnih.gov |

| -CH₃ | ~ +0.5 | Moderate Increase | researchgate.net |

| -Cl | ~ +0.7 | Significant Increase | wikipedia.org |

| -CF₃ | +0.88 | Strong Increase | mdpi.comnih.gov |

Role of Furan Ring in π-π Interactions with Biomolecules (e.g., Proteins, Enzymes)

The aromatic furan ring can participate in non-covalent interactions that are crucial for molecular recognition and binding to biological targets such as proteins and enzymes. One of the most important of these is the π-π stacking interaction. researchgate.net These interactions occur between the electron-rich π-system of the furan ring and the aromatic side chains of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). acs.org

Table 5: Calculated Stacking Interaction Energies with Benzene (as a model for Phenylalanine)

| Heterocycle | Interaction Energy (kJ/mol) | Interaction Type |

|---|---|---|

| Benzene | -11.6 | π-π Stacking |

| Furan | -9.2 | π-π Stacking |

| Thiophene | -12.1 | π-π Stacking |

| Imidazole | -16.3 | π-π Stacking |

| Pyridine (B92270) | -12.5 | π-π Stacking |

Note: Values are representative and can vary based on the computational method and specific geometry. Data is illustrative of relative interaction strengths.

Enzyme-Substrate Interactions and Reaction Kinetics in Biochemical Systems

While specific mechanistic studies detailing the enzyme-substrate interactions and reaction kinetics for this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on structurally analogous compounds. The enzymatic transformation of this molecule would likely involve alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which catalyze the reversible oxidation of the alcohol to the corresponding ketone, 5-(trifluoromethyl)furan-2-yl ketone. The presence of both a furan ring and a trifluoromethyl group introduces unique electronic and steric factors that significantly influence enzyme-substrate binding and catalytic efficiency.

Research into the enzymatic reduction of various ketones provides valuable insights into the reverse reaction, which is catalyzed by the same class of enzymes. Enzymes such as those from Lactobacillus kefir have been utilized in the stereoselective reduction of ketones, highlighting the potential for biocatalytic transformations involving such substrates. elsevierpure.comresearchgate.net

Enzyme-Substrate Binding and Molecular Interactions

The binding of a substrate like this compound within the active site of a dehydrogenase or reductase is governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The furan ring, with its heteroaromatic character, can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the enzyme's active site. The oxygen atom of the furan ring and the hydroxyl group of the ethanol (B145695) moiety can act as hydrogen bond acceptors and donors, respectively, forming crucial hydrogen bonds with polar residues like serine, threonine, or histidine, as well as with the nicotinamide adenine dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH) cofactor.

The trifluoromethyl (CF₃) group plays a pivotal role in modulating substrate binding and reactivity. Its strong electron-withdrawing nature can influence the electronic properties of the furan ring and the reactivity of the adjacent carbinol center. Furthermore, the CF₃ group is highly lipophilic and can form favorable hydrophobic interactions within a nonpolar pocket of the active site. The fluorine atoms can also participate in non-covalent interactions, such as F-C=O interactions or interactions with backbone amide groups, which can contribute to the stability of the enzyme-substrate complex. Studies on trifluoromethyl ketones as inhibitors of enzymes like acetylcholinesterase have shown that the trifluoromethyl group significantly enhances binding affinity, attributed to the stabilization of the hemiketal intermediate formed with an active site serine residue. nih.gov

Reaction Kinetics and Catalytic Mechanism

The kinetics of the enzymatic oxidation of this compound would be expected to follow the Michaelis-Menten model, characterized by the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ).

Kₘ (Michaelis Constant): This parameter reflects the affinity of the enzyme for the substrate. A lower Kₘ value indicates a higher affinity. The structural features of this compound, particularly the trifluoromethyl group, are anticipated to influence Kₘ. The strong binding interactions facilitated by the CF₃ group could potentially lead to a low Kₘ value.

k꜀ₐₜ (Catalytic Rate Constant or Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The electronic effects of the trifluoromethyl group, being strongly electron-withdrawing, would increase the electrophilicity of the carbinol carbon, potentially facilitating hydride transfer to the NAD(P)⁺ cofactor and thereby influencing the k꜀ₐₜ value.

The catalytic mechanism for the oxidation would involve the binding of the substrate and the NAD(P)⁺ cofactor to the enzyme's active site. A basic amino acid residue in the active site, such as a histidine, would deprotonate the hydroxyl group of the substrate. This is followed by the transfer of a hydride ion from the carbinol carbon to the C4 position of the nicotinamide ring of NAD(P)⁺, resulting in the formation of the corresponding ketone and NAD(P)H.

Comparative Kinetic Data of Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize kinetic data from studies on the enzymatic reduction of ketones that are structurally related to the precursor of this compound. These data offer a proxy for understanding the potential kinetic parameters associated with enzymes acting on this class of molecules.

Table 1: Kinetic Parameters for Enzymatic Reduction of Trifluoromethyl Ketones

| Enzyme Source/Name | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹mM⁻¹) | Reference |

| Microbacterium oxydans C3 | 3'-(Trifluoromethyl)acetophenone (B147564) | 5 | N/A (79% conversion) | N/A | nih.gov |

| Carbonyl Reductase (Kluyveromyces thermotolerans) | 3'-(Trifluoromethyl)acetophenone | 10 | N/A (>99% conversion) | N/A | nih.gov |

| Acetylcholinesterase (Inhibition) | (5,5,5-trifluoro-4-oxopentyl)trimethylammonium | 0.00006 (Kᵢ) | N/A | N/A | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Enantioselectivity in the Biocatalytic Reduction of Furan and Trifluoromethyl Ketones

| Enzyme/Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Photoenzymatic System | 2-Acetylfuran (B1664036) | (R)-1-(2-Furyl)ethanol | >99.9% | researchgate.net |

| Photoenzymatic System | Aromatic Fluoroketone | (S)-1-(2,2,2-Trifluoroethyl)ethanol | 97% | researchgate.net |

| Sphingomonas sp. LZ1 | 3,5-Bis(trifluoromethyl)acetophenone | (S)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 99.6% | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

The high enantiomeric excess observed in the reduction of related ketones suggests that enzymes acting on this compound would also exhibit a high degree of stereoselectivity. researchgate.netresearchgate.net The precise kinetic parameters (Kₘ and k꜀ₐₜ) for this compound would be dependent on the specific enzyme utilized and would require dedicated experimental investigation. However, the existing data on analogous compounds strongly indicate that the trifluoromethylated furan scaffold is a viable substrate for enzymatic transformations, with the trifluoromethyl group playing a key role in modulating both substrate binding and catalytic turnover.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of 1-(5-(trifluoromethyl)furan-2-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, various NMR techniques can provide information on the connectivity of atoms, their chemical environment, and the three-dimensional structure of the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring and the ethanol (B145695) side chain.

The furan ring protons, H-3 and H-4, are expected to appear as doublets due to coupling to each other. The electron-withdrawing trifluoromethyl group at the C-5 position would deshield the adjacent H-4 proton, causing it to resonate at a lower field compared to the H-3 proton.

The ethanol side chain gives rise to three distinct signals: a quartet for the methine proton (-CHOH), a doublet for the methyl protons (-CH₃), and a broad singlet for the hydroxyl proton (-OH). The methine proton is coupled to the three protons of the methyl group, resulting in a quartet. Conversely, the methyl protons are coupled to the single methine proton, appearing as a doublet. The chemical shift of the hydroxyl proton can vary depending on the concentration and solvent used.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.4 - 6.6 | d | ~3.5 |

| H-4 | 6.9 - 7.1 | d | ~3.5 |

| CHOH | 4.9 - 5.1 | q | ~6.5 |

| CH₃ | 1.5 - 1.7 | d | ~6.5 |

| OH | Variable | br s | - |

Note: Predicted values are based on the analysis of similar furan derivatives. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis (including APT, HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, various techniques are employed to enhance the signal and provide more detailed structural information.

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each of the seven carbon atoms in the molecule. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The furan ring carbons (C-2, C-3, C-4, and C-5) will have characteristic chemical shifts, with C-5 being significantly influenced by the attached trifluoromethyl group. The ethanol side chain carbons (CHOH and CH₃) will also show distinct signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-3 | 110 - 112 |

| C-4 | 118 - 120 |

| C-5 | 140 - 143 (q) |

| CF₃ | 120 - 123 (q) |

| CHOH | 63 - 66 |

| CH₃ | 22 - 25 |

Note: Predicted values are based on the analysis of similar furan derivatives. (q) denotes a quartet due to C-F coupling.

Further structural confirmation can be achieved using two-dimensional NMR techniques:

Attached Proton Test (APT): This experiment distinguishes between carbon atoms with an even or odd number of attached protons. CH and CH₃ groups will show positive signals, while CH₂ and quaternary carbons will show negative signals. This would help to confirm the assignments of the furan and ethanol carbons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment shows correlations between directly bonded carbon and hydrogen atoms nih.gov. It would definitively link the proton signals of H-3, H-4, the methine, and the methyl groups to their corresponding carbon signals.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. The trifluoromethyl group in this compound will give rise to a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of trifluoromethyl groups attached to an aromatic ring. Typically, CF₃ groups on aromatic systems appear in the range of -60 to -70 ppm (relative to CFCl₃). The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum would confirm the presence of an isolated CF₃ group.

Deuterium (²H) NMR Spectroscopy for Isotope Labeling Studies

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating reaction mechanisms and molecular dynamics through isotope labeling studies. In the context of this compound, deuterium labeling could be used to probe the reactivity of specific sites in the molecule. For instance, by synthesizing a deuterated analogue, one could track the fate of the deuterium atom in subsequent reactions. The replacement of a proton with a deuterium atom would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum and the appearance of a characteristic signal in the ²H NMR spectrum. This technique is particularly useful for elucidating complex reaction pathways.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group (-OH) of the ethanol side chain. The broadness of this peak is a result of hydrogen bonding.

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds of the furan ring and the alkyl side chain will appear in the region of 2850-3100 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the furan ring are expected to produce absorption bands in the 1500-1650 cm⁻¹ region.

C-O Stretch: The stretching vibrations of the C-O bonds (both in the furan ring and the alcohol) will result in strong absorption bands in the 1000-1300 cm⁻¹ region.

C-F Stretch: The C-F stretching vibrations of the trifluoromethyl group are expected to give rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic & aliphatic) | 2850 - 3100 | Medium |

| C=C stretch (furan ring) | 1500 - 1650 | Medium to Strong |

| C-F stretch (CF₃) | 1100 - 1350 | Very Strong |

| C-O stretch | 1000 - 1300 | Strong |

Note: Predicted values are based on the analysis of similar furan and trifluoromethyl-containing compounds.

Raman Spectroscopic Applications

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure. The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the furan ring, the trifluoromethyl group, and the ethanol substituent.

Theoretical studies on furan and its derivatives provide a basis for assigning the vibrational modes of the furan ring. globalresearchonline.net The C-H stretching vibrations of the furan ring are typically observed in the 3000-3250 cm⁻¹ region. globalresearchonline.net Ring stretching vibrations, involving C=C and C-C bonds, are expected between 1000 cm⁻¹ and 1600 cm⁻¹. globalresearchonline.net For substituted furans, the positions and intensities of these bands can be influenced by the nature and position of the substituents.

The trifluoromethyl (CF₃) group has several characteristic Raman bands. The symmetric and asymmetric C-F stretching modes are anticipated to be strong and would appear in the region of 1000-1200 cm⁻¹. The CF₃ deformation modes would be found at lower wavenumbers. The ethanol side chain will contribute vibrations such as C-C stretching, C-O stretching, and C-H stretching and bending modes.

In a study of substituted 5-phenyl-2-furonitriles, the Raman spectra were utilized to investigate the influence of substituents on the vibrational frequencies. chemicalpapers.com By analogy, the electron-withdrawing trifluoromethyl group in this compound is expected to cause a shift in the vibrational frequencies of the furan ring compared to unsubstituted furan.

Table 1: Expected Raman Shifts for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound(s) |

| Furan Ring C-H Stretch | 3100 - 3250 | Furan, 2-Methylfuran globalresearchonline.net |

| Aliphatic C-H Stretch | 2850 - 3000 | Ethanol |

| Furan Ring Stretch (C=C, C-C) | 1300 - 1600 | Furan, 5-Phenyl-2-furonitriles globalresearchonline.netchemicalpapers.com |

| C-F Stretch (Trifluoromethyl) | 1000 - 1200 | General Trifluoromethyl Compounds |

| Furan Ring Breathing | 800 - 900 | Furan, 2-Methylfuran globalresearchonline.net |

| CF₃ Deformation | 500 - 700 | General Trifluoromethyl Compounds |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its exact mass, although it may be of low intensity due to the lability of the alcohol group.

The fragmentation of the molecular ion would likely proceed through several predictable pathways. Alpha-cleavage, a common fragmentation mechanism for alcohols, would involve the cleavage of the C-C bond adjacent to the oxygen atom of the ethanol substituent. This would lead to the formation of a resonance-stabilized furfuryl-type cation. Another likely fragmentation pathway is the loss of a water molecule from the molecular ion.

The fragmentation of the furan ring itself, as well as the trifluoromethyl group, would also contribute to the mass spectrum. The mass spectrum of 2-acetylfuran (B1664036), a related compound, shows a prominent peak corresponding to the furanoyl cation, which can then undergo further fragmentation. nih.govspectrabase.com Similarly, for this compound, cleavage of the side chain could lead to a trifluoromethyl-substituted furanyl cation. The presence of the trifluoromethyl group would be indicated by fragments resulting from the loss of CF₃ or related fluorine-containing species.

Table 2: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M]⁺ | C₇H₇F₃O₂⁺ | Molecular Ion |

| [M - CH₃]⁺ | C₆H₄F₃O₂⁺ | Loss of a methyl group from the ethanol side chain |

| [M - H₂O]⁺ | C₇H₅F₃O⁺ | Dehydration of the alcohol |

| [M - C₂H₅O]⁺ | C₅H₂F₃O⁺ | Alpha-cleavage with loss of the ethoxy radical |

| [M - CF₃]⁺ | C₆H₇O₂⁺ | Loss of the trifluoromethyl radical |

| [C₅H₂F₃O]⁺ | 5-(Trifluoromethyl)furfural-like cation | Cleavage of the ethanol side chain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the specific title compound is not publicly available, analysis of the crystal structures of other furan derivatives can provide insights into the expected solid-state conformation. For instance, the crystal structure of N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide reveals a nearly planar furan ring. researchgate.netresearchgate.net The dihedral angle between the furan ring and adjacent substituents is a key conformational parameter. In the solid state, the conformation of this compound would be influenced by intermolecular hydrogen bonding involving the hydroxyl group of the ethanol substituent, as well as other potential non-covalent interactions.

Table 3: Representative Crystallographic Data for a Furan Derivative

| Parameter | Value (for N'-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide) researchgate.net |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.6014(6) |

| b (Å) | 11.1849(8) |

| c (Å) | 10.3574(7) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1112.1(1) |

| Z | 4 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules. arxiv.orgaps.orgekb.eg DFT methods are used to investigate the electronic structure and reactivity of chemical systems, providing a balance between accuracy and computational cost. For a molecule like 1-(5-(Trifluoromethyl)furan-2-yl)ethanol, DFT calculations can elucidate various aspects of its chemical nature.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For this compound, this process would involve calculating the molecular energy at various atomic arrangements to find the structure with the minimum energy. This optimized geometry provides the foundation for all subsequent property calculations.

Once the geometry is optimized, the electronic structure can be analyzed. This includes understanding the distribution of electrons within the molecule and the nature of the chemical bonds. For instance, in furan (B31954) derivatives, the planarity and aromaticity of the furan ring are of key interest. researchgate.net The presence of a trifluoromethyl group, a strong electron-withdrawing group, and an ethanol (B145695) substituent can significantly influence the electronic distribution within the furan ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netacadpubl.eumalayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eumalayajournal.org Conversely, a small gap suggests that the molecule is more reactive. For furan derivatives, the distribution of HOMO and LUMO orbitals can indicate which parts of the molecule are more likely to participate in electron donation or acceptance. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Furan Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap | 5.3 |

Note: The data in this table is illustrative for a generic furan derivative and does not represent actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netresearchgate.netwolfram.com The MEP is a visual representation of the total charge distribution on the surface of a molecule. Different colors on the MEP map indicate different electrostatic potential values.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack, as they are electron-rich. Regions of positive electrostatic potential, shown in blue, are prone to nucleophilic attack because they are electron-poor. wolfram.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan ring and the hydroxyl group, indicating these as sites for electrophilic interaction. The area around the electron-withdrawing trifluoromethyl group would likely exhibit a more positive potential.

Vibrational Frequency Analysis and Spectral Prediction

Vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. Furthermore, this analysis can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. For furan derivatives, characteristic vibrational modes are associated with the stretching and bending of the furan ring, as well as the vibrations of the substituents.

Quantum Chemical Parameters and Reactivity Indices

Beyond FMO analysis, other quantum chemical parameters and reactivity indices can be calculated to provide a more comprehensive understanding of a molecule's reactivity. These parameters are derived from the electronic structure and can quantify aspects of chemical behavior.

Synthetic Utility and Applications in Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Optically active alcohols are highly valued in synthetic chemistry as they provide a gateway to a vast array of enantiomerically pure molecules. While specific studies on the trifluoromethylated derivative are limited, the synthetic utility of its parent compound, (R)-1-(furan-2-yl)ethanol, is well-documented, serving as a crucial chiral precursor in the synthesis of important natural products. researchgate.net The enantiopure forms of 1-(5-(trifluoromethyl)furan-2-yl)ethanol are therefore poised to be valuable synthons, with the trifluoromethyl group offering modulation of properties such as lipophilicity, metabolic stability, and receptor binding affinity in the final target molecules. mdpi.com

The furan (B31954) ring serves as a masked 1,4-dicarbonyl system, which can be unveiled and cyclized with an amine to form a piperidine (B6355638) core. The chiral center of the starting alcohol dictates the stereochemistry of the resulting alkaloid. The non-fluorinated analog, (R)-1-(furan-2-yl)ethanol, is a key intermediate in the synthesis of several naturally occurring piperidine alkaloids that exhibit significant biological activity. researchgate.net This established pathway underscores the potential of this compound to serve as a precursor to novel, fluorinated analogues of these alkaloids. The general strategy involves the transformation of the furan moiety into a piperidine ring, a cornerstone of many alkaloid structures. nih.govnih.gov

Table 1: Examples of Piperidine Alkaloids Synthesized from (R)-1-(furan-2-yl)ethanol researchgate.net This table is based on the synthetic utility of the analogous non-trifluoromethylated compound.

| Target Alkaloid | Significance | General Synthetic Transformation |

|---|---|---|

| (-)-Cassine | Plant-derived alkaloid | Furan ring opening and reductive amination |

| (-)-Spectaline | Plant-derived alkaloid | Furan ring manipulation and cyclization |

| (-)-Carnavaline | Bioactive plant alkaloid | Stereocontrolled furan-to-piperidine conversion |

| Prosafrine | Bioactive alkaloid | Furan ring cleavage and subsequent cyclization |

| (-)-Prosafrinine | Bioactive alkaloid | Elaboration of the furan precursor |

The chiral furan-2-yl-ethanol scaffold is also a precursor to α,β-unsaturated δ-lactones. researchgate.net These structural motifs are present in a variety of natural products known for their antifungal, antibiotic, and cytotoxic properties. The synthesis typically involves an oxidative rearrangement of the furan ring to form the lactone system. The trifluoromethyl group on the furan ring of this compound would be retained in the final lactone product, potentially enhancing its biological activity or modifying its pharmacological profile.

Reactivity in Functionalization Reactions

The chemical behavior of this compound is dictated by its three main components: the alcohol moiety, the furan ring, and the trifluoromethyl group.

The secondary alcohol group can be readily oxidized to the corresponding ketone, 1-(5-(trifluoromethyl)furan-2-yl)ethanone. This transformation provides a key intermediate for further synthetic manipulations, such as nucleophilic additions to the carbonyl group. Conversely, the ketone can be reduced back to the alcohol. The use of stereoselective reducing agents can allow for the synthesis of either enantiomer of the alcohol from the prochiral ketone. researchgate.net

Table 2: Common Oxidation and Reduction Reactions

| Reaction Type | Reagent Class | Specific Reagents | Product |

|---|---|---|---|

| Oxidation | Chromium-based | Pyridinium chlorochromate (PCC) | 1-(5-(Trifluoromethyl)furan-2-yl)ethanone |

| DMSO-based | Swern oxidation, Dess-Martin periodinane | 1-(5-(Trifluoromethyl)furan-2-yl)ethanone | |

| Reduction | Hydride reagents | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | This compound |

| Asymmetric Reduction | Chiral catalysts | CBS catalyst, Chiral ruthenium complexes | (R)- or (S)-1-(5-(Trifluoromethyl)furan-2-yl)ethanol |

The furan ring is an electron-rich aromatic system and typically undergoes electrophilic substitution preferentially at the C2 and C5 positions. chemicalbook.comquora.com However, in this compound, the C2 and C5 positions are already substituted. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. mdpi.com This deactivation makes electrophilic substitution reactions more challenging compared to unsubstituted furan. matanginicollege.ac.in Any substitution would be expected to occur at the C4 position, which is the most electron-rich of the remaining available positions.

The trifluoromethyl group itself is generally very stable and not susceptible to substitution reactions under typical conditions. The carbon-fluorine bond is exceptionally strong, making the CF3 group a robust substituent that can be carried through multi-step syntheses. mdpi.com

Incorporation into Heterocyclic Systems

Beyond serving as a precursor to piperidines and lactones, this compound can be used to construct a wider range of heterocyclic structures. The furan ring itself can participate as a 4π-electron component (diene) in Diels-Alder reactions. chim.it The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the furan diene, often requiring more reactive dienophiles or harsher reaction conditions. The resulting oxabicyclo[2.2.1]heptene adducts are versatile intermediates that can be transformed into a variety of complex carbocyclic and heterocyclic systems.

Furthermore, the alcohol functionality can be used as a handle to build new rings. For instance, conversion of the alcohol to a leaving group followed by intramolecular substitution with a nucleophile tethered to the furan ring can lead to the formation of fused heterocyclic systems. The alcohol can also participate in condensation reactions with other difunctional molecules to generate larger heterocyclic frameworks. mdpi.com For example, reaction with hydrazides can lead to the formation of hydrazones, which are precursors to various nitrogen-containing heterocycles. mdpi.com The furan moiety can also be a component in the synthesis of larger, fused systems like furan-fused polyheterocyclic compounds. nih.gov

Formation of Fused Furan Derivatives (e.g., Furofurans, Furopyridines)

The 1-(5-(Trifluoromethyl)furan-2-yl)ethanone intermediate, derived from the oxidation of this compound, is a valuable substrate for constructing fused heterocyclic systems like furopyridines. Furopyridines, which consist of a furan ring fused to a pyridine (B92270) ring, are of significant interest due to their wide range of biological activities, including antibiotic, antiviral, and anticancer properties. researchgate.netdoaj.org

One established route to furopyridine scaffolds is through condensation and cyclization reactions. For instance, the ketone functionality of 1-(5-(trifluoromethyl)furan-2-yl)ethanone can be elaborated to introduce a nitrogen-containing side chain. Subsequent acid-catalyzed intramolecular cyclization, such as a Pictet-Spengler type reaction, can then facilitate the formation of the fused pyridine ring, yielding a tetrahydrofuro[3,2-c]pyridine core. nih.gov The reactivity of the furan ring and the acetyl group allows for various synthetic manipulations to build the second heterocyclic ring. researchgate.netdoaj.org

Furthermore, the acetyl group can participate in reactions to form other fused systems. For example, condensation with active methylene (B1212753) nitriles followed by cyclization can lead to the formation of substituted pyridines fused to the furan ring. researchgate.net While specific examples starting from the trifluoromethylated derivative are specialized, the general synthetic strategies are well-documented for analogous 2-acetylfuran (B1664036) compounds and are applicable to this substrate.

Construction of Trifluoromethylated Heterocycles

The incorporation of a trifluoromethyl group into heterocyclic compounds is a widely used strategy in drug discovery to improve pharmacokinetic properties. rsc.org this compound, via its ketone form, serves as a key building block for synthesizing more complex trifluoromethylated heterocycles. rsc.org

The trifluoromethyl-substituted furan ring can undergo several transformations:

Ring Transformation: The furan ring itself can act as a masked 1,4-dicarbonyl equivalent. Under specific oxidative conditions, the furan ring can be opened to reveal a dicarbonyl functionality, which can then be used to construct other five- or six-membered heterocycles. youtube.com This strategy allows the trifluoromethyl group to be strategically carried through a synthesis and placed onto a different heterocyclic core.

Electrophilic Transformations: In the presence of strong acids like triflic acid (TfOH), trifluoromethyl-substituted furans can undergo various electrophilic transformations. Intermediate cationic species can react with arenes, leading to arylation or intramolecular cyclization, thus forming more complex polycyclic aromatic systems containing the CF3-furan moiety. rsc.org

Condensation Reactions: The acetyl group of the corresponding ketone is a handle for building other heterocyclic rings. For example, condensation with hydrazine (B178648) derivatives is a classic method for constructing pyrazoles. The regioselectivity of such reactions can be controlled, allowing for the synthesis of specific isomers where the trifluoromethyl-furan moiety is appended to a new pyrazole (B372694) ring. youtube.com

These strategies highlight the role of the title compound as a versatile synthon, enabling access to a diverse range of complex heterocyclic structures that benefit from the presence of the trifluoromethyl group. rsc.org

Role in Chalcone (B49325) Synthesis and Related Derivatives

One of the most significant applications of this compound is in the synthesis of chalcones and their derivatives. After oxidation to 1-(5-(trifluoromethyl)furan-2-yl)ethanone, the resulting ketone is an ideal substrate for the Claisen-Schmidt condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, the core structure of chalcones. nih.gov

In this context, 1-(5-(trifluoromethyl)furan-2-yl)ethanone reacts with various substituted aromatic or heteroaromatic aldehydes in the presence of a base, such as potassium hydroxide (B78521) or sodium hydroxide, typically in an alcoholic solvent. researchgate.netijpsr.com The resulting chalcones incorporate the 5-(trifluoromethyl)furan-2-yl moiety, which can impart desirable biological properties. Chalcones containing heterocyclic rings are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. japsonline.com The synthesis of chalcones from 2-acetyl-5-methylfuran (B71968) (a close analog) and various aldehydes is a well-established procedure, demonstrating the feasibility and utility of this reaction. ijpsr.com

The general reaction is as follows:

Figure 1: General scheme for the Claisen-Schmidt condensation of 1-(5-(trifluoromethyl)furan-2-yl)ethanone with an aromatic aldehyde (Ar-CHO) to yield a furan-containing chalcone.

Below is a table of representative chalcone derivatives that can be synthesized using this methodology, based on analogous reactions reported in the literature. derpharmachemica.com

| Aldehyde Reactant (Ar-CHO) | Resulting Chalcone Derivative | Typical Reaction Conditions | Reported Yields for Analogs |

|---|---|---|---|

| Benzaldehyde | (E)-1-(5-(Trifluoromethyl)furan-2-yl)-3-phenylprop-2-en-1-one | KOH, Ethanol (B145695), Room Temp. | Good to Excellent |

| 4-Methoxybenzaldehyde | (E)-3-(4-Methoxyphenyl)-1-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one | NaOH, Ethanol, Room Temp. | ~80% |

| 2-Nitrobenzaldehyde | (E)-3-(2-Nitrophenyl)-1-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one | KOH, Ethanol, Room Temp. | ~77% |

| 3,4,5-Trimethoxybenzaldehyde | (E)-3-(3,4,5-Trimethoxyphenyl)-1-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one | NaOH, Ethanol, Room Temp. | ~85% |

| 2,5-Dimethoxybenzaldehyde | (E)-3-(2,5-Dimethoxyphenyl)-1-(5-(trifluoromethyl)furan-2-yl)prop-2-en-1-one | NaOH, Ethanol, Room Temp. | ~82% |

Mechanistic Biological and Biochemical Investigations Excluding Clinical, Dosage, Safety

Exploration of Molecular Targets and Pathways

The biological activity of a compound is defined by its interaction with specific molecular targets and its influence on established biochemical pathways. The following sections explore the potential interactions of 1-(5-(trifluoromethyl)furan-2-yl)ethanol based on its chemical features.

Direct experimental data on the inhibitory activity of this compound against cholinesterases, lipoxygenases, or SARS-CoV-2 Mpro is not prominently featured in current research. However, the activities of related structures provide a basis for potential investigation.

Cholinesterases: Alcohols such as ethanol (B145695) have been shown to inhibit cholinesterases, particularly at low substrate concentrations. nih.gov This inhibitory effect is thought to occur by hindering the approach of the substrate to the enzyme's active site and the subsequent exit of products. nih.gov Given the ethanol moiety in its structure, this compound could theoretically exhibit similar interactions.

Lipoxygenases (LOX): Lipoxygenases are key enzymes in inflammatory pathways. Various furan-containing compounds have been evaluated as potential lipoxygenase inhibitors. nih.gov For instance, certain 2,5-disubstituted furans have been tested as substrates or inhibitors for soybean lipoxygenase. nih.gov Furthermore, ethanol extracts of some plants have demonstrated significant anti-lipoxygenase activity. psu.educuestionesdefisioterapia.com The combination of a furan (B31954) ring and an ethanol group suggests that this compound could be a candidate for LOX inhibition studies.

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a major target for antiviral drug design. nih.govmdpi.com Many Mpro inhibitors are heterocyclic compounds that form covalent or non-covalent bonds with the catalytic cysteine residue in the active site. mdpi.commdpi.com While a vast number of compounds have been screened, specific data for this compound as an Mpro inhibitor is not currently available.

Table 1: Examples of Enzyme Inhibition by Structurally Related Compounds This table presents data for compounds related to the structural motifs of this compound to provide context, as direct inhibitory data for the target compound is not available.

| Enzyme | Inhibitor/Compound Class | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 5-Lipoxygenase | Aethiopinone (Natural Product) | IC50 = 0.11 µM (human neutrophils) | researchgate.net |

| Lipoxygenase | Ethanol extract of Tecoma stans | 56.88% inhibition | psu.edu |

| SARS-CoV-2 Mpro | Ensitrelvir (Nonpeptidic inhibitor) | IC50 = 0.013 µM | mdpi.com |

| SARS-CoV-2 Mpro | SIMR-2418 (Nonpeptidomimetic) | IC50 = 21 µM | mdpi.com |

The physicochemical properties of this compound suggest it would interact with biological membranes and proteins.

Interaction with Lipid Membranes: Both ethanol and trifluoroethanol are known to interact with and affect the properties of lipid bilayers. Ethanol can disorder cell membranes, making the lipid matrix more fluid. nih.gov Trifluoroethanol, an amphiphilic molecule, can localize at the membrane-water interface, decreasing the order of lipid headgroups and acyl chains. nih.gov The trifluoromethyl-furan portion of this compound would contribute significant hydrophobicity, likely driving the molecule to partition into the lipid environment of cell membranes, while the ethanol group provides a polar head for interaction with the aqueous or interfacial region.

Interaction with Proteins: The interaction of ethanol with proteins can modify their function. For instance, ethanol is proposed to reside at hydrophobic surfaces and in inter-helical regions of transmembrane proteins, potentially altering their conformational flexibility. grantome.com The trifluoromethyl group can engage in specific interactions with protein binding pockets, including favorable hydrophobic and non-covalent interactions that can enhance binding affinity. wechemglobal.com Therefore, this compound could potentially modulate the function of membrane-embedded proteins like receptors and ion channels.

Ergosterol (B1671047) is an essential component of fungal cell membranes, and its biosynthesis pathway is a primary target for many antifungal drugs. nih.govmdpi.com This pathway involves over 20 enzymes, many of which are targets for inhibition. nih.gov Azoles, a major class of antifungals, inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). mdpi.com

While there are no direct studies linking this compound to the ergosterol biosynthesis pathway, many known inhibitors are heterocyclic compounds. The furan ring within the molecule represents a heterocyclic scaffold that is common in medicinal chemistry. However, without experimental data, any potential role in inhibiting ergosterol biosynthesis remains speculative.

Impact of Trifluoromethyl Group on Molecular Properties Relevant to Biological Interaction

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in medicinal chemistry to modulate the properties of a molecule to enhance its biological activity. wechemglobal.comnih.gov

The trifluoromethyl group significantly impacts a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids.

Increased Lipophilicity: The -CF₃ group is one of the most lipophilic substituents used in drug design. mdpi.com Replacing a hydrogen atom or a methyl group with a trifluoromethyl group substantially increases the molecule's octanol-water partition coefficient (logP), a standard measure of lipophilicity. nih.gov This increased lipophilicity is expected to enhance the ability of this compound to partition into and cross biological membranes. mdpi.comnih.gov

Improved Membrane Permeability: A compound's ability to permeate cell membranes is crucial for reaching its intracellular site of action. nih.gov The enhanced lipophilicity conferred by the -CF₃ group generally correlates with improved membrane permeability. mdpi.comnih.gov Studies have shown that modulating logP values through fluorination leads to corresponding changes in membrane partitioning coefficients. nih.govugent.be Therefore, the presence of the -CF₃ group on the furan ring of this compound is anticipated to facilitate its transport across cellular membranes compared to its non-fluorinated analog.

Table 2: Physicochemical Impact of the Trifluoromethyl Group

| Property | Influence of -CF3 Group | Consequence for Biological Interaction | Reference |

|---|---|---|---|

| Lipophilicity (logP) | Significantly increases | Enhanced partitioning into lipid membranes | mdpi.com |

| Membrane Permeability | Generally improves | Facilitates access to intracellular targets | nih.govnih.gov |

| Metabolic Stability | Increases by blocking sites of oxidation | Potentially longer biological half-life and improved bioavailability | mdpi.comnih.gov |

| Binding Affinity | Can increase through specific interactions | Improved potency and target selectivity | wechemglobal.comresearchgate.net |

The trifluoromethyl group can profoundly increase a molecule's metabolic stability, which in turn influences its bioavailability.

Resistance to Metabolism: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to enzymatic degradation. researchgate.net A common metabolic pathway for many organic molecules is oxidation by cytochrome P450 enzymes. The -CF₃ group acts as a "metabolic blocker," preventing this oxidation at the position where it is attached. mdpi.comnih.gov In this compound, the -CF₃ group would protect the 5-position of the furan ring from oxidative metabolism. This resistance to breakdown can lead to a longer duration of action within a biological system. nih.gov

Improved Bioavailability: By preventing or slowing down metabolic degradation (particularly first-pass metabolism in the liver), the -CF₃ group can increase the amount of the active compound that reaches systemic circulation. nih.gov This enhanced metabolic stability is a key mechanistic factor that contributes to improved oral bioavailability, allowing the molecule to exert its effects more effectively. wechemglobal.commdpi.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Detailed investigations into the structure-activity relationship (SAR) of this compound at the molecular level are limited in publicly available scientific literature. While the broader class of furan derivatives has been the subject of numerous studies to understand how chemical modifications influence their biological and biochemical activities, specific and comprehensive SAR data for this particular compound, excluding pharmacological profiles, remains largely uncharacterized.

The core structure of this compound consists of a central furan ring substituted at the 2-position with an ethanol group and at the 5-position with a trifluoromethyl group. SAR studies for analogous compounds generally focus on systematically altering these key features to probe their impact on molecular interactions. Such modifications would typically include:

Alterations to the Ethanol Side Chain:

Varying the length of the alkyl chain.

Introducing or removing the hydroxyl group.

Changing the position of the hydroxyl group.

Esterification or etherification of the hydroxyl group.

Modifications of the Trifluoromethyl Group:

Replacement with other electron-withdrawing or electron-donating groups (e.g., -Cl, -Br, -NO₂, -OCH₃).

Altering the degree of fluorination (e.g., -CH₂F, -CHF₂).

Changes to the Furan Ring:

Substitution at other positions on the furan ring.

Replacement of the furan ring with other heterocyclic systems (e.g., thiophene, pyrrole).

Hypothetically, such studies would elucidate the specific molecular features crucial for its biochemical interactions. For instance, the trifluoromethyl group, being a strong electron-withdrawing group, is known to significantly influence the electronic properties of the furan ring, which can in turn affect its binding affinity to biological macromolecules. The hydroxyl group on the ethanol side chain can act as a hydrogen bond donor and acceptor, playing a critical role in molecular recognition.

Without specific experimental data from biochemical or biophysical assays (e.g., enzyme inhibition assays, binding studies with purified proteins or nucleic acids), any discussion on the SAR of this compound remains speculative. The generation of a data table detailing these relationships would require systematic synthesis of analogs and their subsequent evaluation in relevant in vitro systems.

A comprehensive search of scientific databases did not yield specific studies that have systematically modified the structure of this compound and reported the effects on its molecular-level biochemical or biological activities. Therefore, a detailed data table summarizing these findings cannot be constructed at this time.

Derivatives, Analogues, and Structural Modifications

Synthesis and Characterization of Substituted Furanic Ethanol (B145695) Analogues

The synthesis of substituted furanic ethanol analogues is a key area of research for expanding the chemical diversity of this compound class. General synthetic strategies often begin with the appropriate furan (B31954) derivative, which can be synthesized through various established methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed dehydrative cyclization of 1,4-dicarbonyl compounds to form the furan ring. youtube.com This method is versatile, allowing for the preparation of substituted furans by using appropriately substituted dicarbonyl precursors. youtube.com

Once the desired substituted furan is obtained, the ethanol side chain can be introduced. For instance, formylation of a furan ring using Vilsmeier conditions, followed by reaction with an organometallic reagent like a Grignard reagent (e.g., methylmagnesium bromide), yields the corresponding secondary alcohol. mdpi.com Characterization of these analogues involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is crucial for determining the substitution pattern on the furan ring and confirming the structure of the ethanol side chain. nih.govgoogle.com Infrared (IR) spectroscopy helps identify key functional groups, such as the hydroxyl (-OH) and the C-O-C stretching of the furan ring.

| Synthesis Method | Description | Key Reagents |

| Paal-Knorr Furan Synthesis | Cyclization of 1,4-dicarbonyl compounds followed by dehydration. pharmaguideline.com | 1,4-dicarbonyl compounds, Acid catalyst |

| Fiest-Benary Furan Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound. | α-halo ketone, β-dicarbonyl compound, Base (e.g., ammonia, pyridine) |

| Side Chain Introduction | Grignard reaction with a furan-2-carbaldehyde derivative. | Substituted furan-2-carbaldehyde, Grignard reagent (R-MgX) |

Exploration of Trifluoromethylated Furanic Ketone Precursors

The direct precursor to 1-(5-(trifluoromethyl)furan-2-yl)ethanol is its corresponding ketone, 1-(5-(trifluoromethyl)furan-2-yl)ethanone. The synthesis of such trifluoromethylated furanic ketones is a critical step. Trifluoromethyl ketones (TFMKs) are a significant class of compounds, often synthesized by the trifluoromethylation of carboxylic acid derivatives like esters. beilstein-journals.orgresearchgate.netorganic-chemistry.org A straightforward method involves the use of fluoroform (HCF₃) as the trifluoromethyl source in reaction with methyl esters. beilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, reacting a methyl ester of a furan-2-carboxylic acid with a trifluoromethylating agent can yield the desired ketone. The combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme has proven effective for this transformation. beilstein-journals.orgresearchgate.netbeilstein-journals.org

The reactivity of α,β-unsaturated trifluoromethyl ketones has also been explored, leading to the formation of various 1-(trifluoromethyl)furan derivatives. researchgate.net These ketone precursors are valuable not only for reduction to the corresponding ethanol derivatives but also as building blocks for more complex molecules.

| Trifluoromethylation Method | Substrate | Reagents | Key Features |

| From Esters | Methyl furan-2-carboxylate | Fluoroform (HCF₃), KHMDS, Triglyme | Utilizes an economical trifluoromethyl source. beilstein-journals.orgresearchgate.netbeilstein-journals.org |

| From Carboxylic Acids | Furan-2-carboxylic acid | TMSCF₃, Anhydrides | Efficient method for a wide range of benzoic acids. organic-chemistry.org |

| From Aldehydes | Furan-2-carbaldehyde | (bpy)Cu(CF₃)₃, Et₃SiH, K₂S₂O₈ | Applicable to both aliphatic and aromatic aldehydes. organic-chemistry.org |

Furan-Based Heterocyclic Hybrids (e.g., Furofurans, Furochromones, Furothiazoles)

The furan ring serves as a foundational unit for the synthesis of various fused heterocyclic systems, known as furan-based heterocyclic hybrids. These structures often exhibit unique chemical and biological properties.

Furofurans : These compounds, characterized by a 3,7-dioxabicyclic core, represent a large subclass of lignans. thieme-connect.com Synthetic routes to furofurans are diverse and include oxidative dimerization of cinnamyl alcohols, aldol (B89426) chemistry approaches, and cycloaddition/rearrangement strategies. thieme-connect.comsoton.ac.uk For example, the hetero-Diels-Alder reaction of 1-oxabutadienes can lead to functionalized pyrans that rearrange to form furo[2,3-b]furans. researchgate.net

Furochromones : Furochromones are another important class of furan-based hybrids. nih.gov Their synthesis often starts from hydroxychromones, which can be derivatized to introduce a furan ring. Classical methods like the Kostanecki-Robinson reaction can be employed for the synthesis of the chromone core, which is then further elaborated. ijrar.org The synthesis can involve intramolecular condensation of molecules obtained through a Baker–Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com

Furothiazoles : The synthesis of furothiazoles can be achieved by constructing the thiazole ring onto a furan precursor. Methods have been developed for preparing various fused heterocyclic systems, including furothiazoles, starting from compounds like 2-thioxo-1,3-thiazolidin-4-ones. researchgate.net

Derivatives with Modified Side Chains or Substituents on the Furan Ring

Modifications to the side chains or the introduction of different substituents on the furan ring are common strategies to create derivatives of this compound.

Side Chain Modifications: The ethanol side chain can be altered in several ways. The length of the alkyl chain can be extended by using different Grignard reagents during synthesis (e.g., ethylmagnesium bromide to yield a propanol derivative). The hydroxyl group can be converted into other functional groups, such as esters or ethers, through standard organic transformations. For example, reaction with an acyl chloride or carboxylic anhydride would yield the corresponding ester.

Advanced Analytical Techniques in Research and Development

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of 1-(5-(Trifluoromethyl)furan-2-yl)ethanol and for its separation from reaction impurities or starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive organic compounds. For this compound, reversed-phase HPLC is typically the method of choice. In this mode, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Compound purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Given its structure, this compound can be analyzed by GC, often after derivatization of the hydroxyl group to increase volatility and improve peak shape. A typical GC system would employ a high-resolution capillary column with a nonpolar or medium-polarity stationary phase. The sample is vaporized in a heated injector and carried through the column by an inert gas, such as helium or nitrogen. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Mobile Phase / Carrier Gas | Isocratic or gradient elution with Acetonitrile/Water mixture | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |

| Flow Rate | 1.0 mL/min | Not applicable (see Carrier Gas) |

| Temperature | Ambient or controlled column oven (e.g., 30 °C) | Temperature program (e.g., 100 °C hold for 2 min, ramp to 250 °C at 10 °C/min) |

| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm) | Flame Ionization Detector (FID) |

| Injection Volume | 5-20 µL | 1 µL (split or splitless injection) |

Chiral Separation Techniques for Enantiomeric Purity Determination

The structure of this compound contains a stereogenic center at the carbon atom bearing the hydroxyl group, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and the determination of enantiomeric purity are crucial. HPLC using Chiral Stationary Phases (CSPs) is the predominant technique for this purpose.

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including furan (B31954) derivatives. windows.netnih.gov The separation can be performed in different elution modes:

Normal Phase (NP): Uses a nonpolar mobile phase like heptane with a polar modifier such as ethanol (B145695) or isopropanol.

Reversed Phase (RP): Employs a polar mobile phase, typically a mixture of water with acetonitrile or methanol. nih.gov

Polar Organic (PO): Utilizes a mobile phase consisting of polar organic solvents. mdpi.com

For furan derivatives specifically, studies have shown that derivatized cyclodextrin stationary phases are also highly effective for enantiomeric separation in the reversed-phase mode. nih.gov The choice of CSP and mobile phase is critical and often requires screening to find the optimal conditions for baseline separation of the enantiomers. windows.net

| Chiral Stationary Phase (CSP) Type | Common Mobile Phase System (Elution Mode) | Separation Principle |

|---|---|---|

| Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Heptane/Ethanol (Normal Phase) | Based on attractive interactions like hydrogen bonds, dipole-dipole, and π-π interactions within the chiral grooves of the polysaccharide derivative. |

| Polysaccharide-based (e.g., Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Acetonitrile or Methanol (Polar Organic) | Offers a different selectivity profile compared to other polysaccharide phases, potentially resolving difficult separations. windows.net |

| Cyclodextrin-based (e.g., Hydroxypropyl-β-cyclodextrin) | Water/Methanol or Water/Acetonitrile (Reversed Phase) | Relies on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral cyclodextrin cavity. nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability (methodology, not specific data)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgxrfscientific.com This method provides valuable information about the thermal stability and decomposition profile of a material. youtube.com

The methodology involves placing a small amount of the sample onto a precision balance pan located inside a furnace. youtube.com The temperature of the furnace is then programmed to increase at a constant rate. wikipedia.org As the sample is heated, it may undergo decomposition or other chemical reactions that result in a loss of mass due to the evolution of gaseous products. libretexts.org The microbalance continuously records the sample's mass throughout the experiment. youtube.com The atmosphere within the furnace can be controlled, typically using an inert gas like nitrogen to study thermal decomposition, or a reactive gas like air to investigate oxidative stability. aurigaresearch.com

The result of a TGA experiment is a thermogram, which is a plot of mass percentage versus temperature. From this curve, the onset temperature of decomposition can be determined, providing a measure of the material's thermal stability. xrfscientific.com

Differential Scanning Calorimetry (DSC) for Phase Transitions (methodology, not specific data)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference material as a function of temperature. wikipedia.orgeag.com Both the sample and the reference are subjected to the same controlled temperature program. wikipedia.org DSC is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov

The underlying principle is that when the sample undergoes a physical transformation, it will either absorb (endothermic process) or release (exothermic process) heat. wikipedia.org This results in a temperature difference between the sample and the reference, and the instrument measures the heat flow required to maintain both at the same temperature. nih.gov

A typical DSC experiment involves placing a small, weighed amount of the sample in a sealed pan and an empty reference pan into the DSC cell. The cell is then heated or cooled at a linear rate. eag.com The output is a DSC thermogram, which plots heat flow against temperature. Endothermic events, like melting, appear as peaks pointing down, while exothermic events, such as crystallization, appear as peaks pointing up. eag.com This data is used to determine characteristic properties like the melting point, heat of fusion, and glass transition temperature of the compound. eag.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ethanol |

| Helium |

| Heptane |

| Isopropanol |

| Methanol |

| Nitrogen |

Sustainable Chemistry and Green Synthesis Approaches

Environmentally Benign Synthetic Methods for 1-(5-(Trifluoromethyl)furan-2-yl)ethanol

Developing synthetic routes that are less harmful to the environment is a primary goal of green chemistry. This involves innovations in reaction conditions, solvent choice, and catalytic systems. For furan (B31954) derivatives, significant progress has been made in creating more sustainable pathways. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technique accelerates chemical reactions by directly heating the reactants and solvent, leading to rapid and uniform temperature changes. While specific studies on the microwave-assisted synthesis of this compound are not detailed in the available literature, this methodology has been successfully applied to a wide range of other furan derivatives. rsc.orgresearchgate.net For example, the synthesis of various 2,3-disubstituted benzofurans has been efficiently achieved using microwave irradiation, which significantly shortens reaction times and minimizes side products. nih.gov The application of this technology to the synthesis of this compound could potentially offer similar advantages, representing a promising area for future research.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to pollution. Green solvents are alternatives that are less hazardous to human health and the environment. rsc.org Water is considered an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com The synthesis of various heterocyclic compounds, including some furan derivatives, has been successfully demonstrated in aqueous media. mdpi.com Other green solvents, such as ionic liquids and bio-derived solvents like Cyrene, also offer viable alternatives to conventional solvents for synthesizing bioactive molecules and furan derivatives. frontiersin.orgmdpi.com The development of a synthetic route for this compound that utilizes water or another green solvent would be a significant step towards a more sustainable manufacturing process.

Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher efficiency and selectivity, often under milder conditions. numberanalytics.com A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst, which reduces waste and lowers costs. For the synthesis of furan derivatives, various recyclable catalytic systems have been explored. Solid acid catalysts, such as polymeric ion-exchange resins (e.g., Amberlyst-15) and zeolites, have been used in the synthesis of furan derivatives and can often be recovered and reused multiple times. researchgate.net Similarly, heteropolyacids and other supported metal catalysts are being developed for their high activity and potential for recycling in the conversion of biomass-derived furans. nih.govacs.org Implementing a recyclable catalyst in the production of this compound would align with the principles of green chemistry by minimizing catalyst waste.

Atom Economy and Process Efficiency in Manufacturing

To comprehensively assess the sustainability of a manufacturing process for this compound, metrics beyond simple percentage yield are necessary. Reaction Mass Efficiency (RME) provides a more holistic view by considering the mass of the product relative to the total mass of all reactants used. ekb.eg

| Metric | Definition | Importance in Green Chemistry |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the theoretical efficiency of a reaction in converting reactant atoms to product atoms, minimizing waste at the atomic level. jocpr.com |